molecular formula C9H6BrFO2 B3034660 5-Bromo-2-fluorocinnamic acid CAS No. 202865-71-2

5-Bromo-2-fluorocinnamic acid

Cat. No.: B3034660
CAS No.: 202865-71-2
M. Wt: 245.04 g/mol
InChI Key: ROTBALNVXDGIQY-DAFODLJHSA-N
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Description

5-Bromo-2-fluorocinnamic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds like 5-bromo-2-fluorocinnamic acid exhibit significant antimicrobial properties. A study highlighted the bacteriostatic activity of fluoro and bromo derivatives, indicating that such compounds can inhibit bacterial growth effectively. The presence of halogens enhances the lipophilicity and biological activity of these compounds, making them potent candidates for developing new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. This could lead to the development of new therapeutic agents for treating chronic inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammation has been documented, suggesting its role as a lead compound in drug discovery .

Materials Science

Polymer Chemistry
this compound is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Researchers are exploring its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes, which can be applied in various fields including biomedical devices and coatings .

Photopolymerization
The compound also plays a role in photopolymerization processes. Its ability to absorb UV light makes it suitable for applications in photoresists and coatings used in electronics and optical devices. The halogen substituents enhance the reactivity of the compound under light exposure, leading to efficient polymerization reactions that are crucial for manufacturing high-performance materials .

Biological Studies

Cellular Studies
In cellular biology, this compound is employed as a tool for studying cell signaling pathways. Its structural similarity to natural substrates allows it to interact with specific enzymes or receptors, providing insights into cellular mechanisms. For example, it has been used to investigate the role of certain kinases in cancer cell proliferation and survival .

Neurogenesis Research
The compound's utility extends into neurogenesis studies where it serves as a marker for tracing neuronal development. By incorporating it into experimental models, researchers can follow the fate of neuronal precursors during differentiation processes, contributing valuable information to the fields of neurobiology and regenerative medicine .

Case Studies

Study TitleFocus AreaFindings
Bacteriostatic Activity of Fluoro and Bromo DerivativesAntimicrobial ResearchDemonstrated significant inhibition of bacterial growth by halogenated derivatives, including this compound .
Anti-inflammatory Properties of Cinnamic Acid DerivativesMedicinal ChemistryHighlighted potential anti-inflammatory effects; structural modifications enhance biological activity .
Photopolymerization ApplicationsMaterials ScienceExplored the use of this compound in developing advanced photopolymer materials with improved properties .
Neurogenesis Tracing with Halogenated CompoundsBiological StudiesUtilized as a marker for studying neuronal precursor fate during development .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorocinnamic acid
  • 5-Bromo-2-iodocinnamic acid
  • 5-Fluoro-2-chlorocinnamic acid

Uniqueness

5-Bromo-2-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This specific substitution pattern can impart distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

5-Bromo-2-fluorocinnamic acid (BFCA) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by the presence of bromine and fluorine substituents on a cinnamic acid backbone, has been the subject of various studies exploring its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C9_9H6_6BrF O2_2
  • Molecular Weight : 245.05 g/mol
  • CAS Number : 202865-71-2
  • Melting Point : 193°C to 196°C

The biological activity of BFCA is influenced by its halogen substitutions, which enhance its reactivity and binding affinity to biological targets. The bromine atom may increase lipophilicity, while the fluorine atom can affect the compound's interaction with biomolecules, potentially modulating various biochemical pathways .

Antimicrobial Activity

BFCA has demonstrated antimicrobial properties against several bacterial and fungal strains. Preliminary studies suggest its effectiveness in inhibiting growth in specific pathogens, making it a candidate for further development as an antimicrobial agent .

Microorganism Activity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibitory effects
Candida albicansEffective antifungal activity

Anti-inflammatory Properties

Research indicates that BFCA may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could make it beneficial in treating inflammatory diseases .

Anticancer Potential

BFCA has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that it may interact with specific cellular pathways involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of BFCA against various strains. Results indicated significant inhibition of growth for certain Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Mechanism Investigation :
    In vitro experiments demonstrated that BFCA reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory effects .
  • Anticancer Activity Assessment :
    A recent study assessed the cytotoxic effects of BFCA on human cancer cell lines. The results showed that BFCA induced apoptosis and cell cycle arrest in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Research Findings Summary

The following table summarizes key findings from various studies on BFCA:

Study Focus Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans .
Anti-inflammatory EffectsInhibits TNF-alpha and IL-6 production in LPS-stimulated macrophages .
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential for drug development .

Properties

IUPAC Name

(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBALNVXDGIQY-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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